1-(4-Ethyl-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18828107

Molecular Formula: C11H14OS

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14OS |

|---|---|

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 1-(4-ethyl-3-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |

| Standard InChI Key | SJAIWVJOCFYRIR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)CC(=O)C)S |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

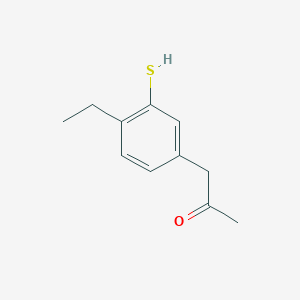

1-(4-Ethyl-3-mercaptophenyl)propan-2-one has the molecular formula C₁₁H₁₄OS and a molecular weight of 194.30 g/mol . Its systematic IUPAC name reflects the presence of a propan-2-one group attached to a 4-ethyl-3-mercaptophenyl ring. The compound’s structure is defined by three key substituents:

-

An ethyl group (-CH₂CH₃) at the para position of the phenyl ring.

-

A mercapto group (-SH) at the meta position relative to the ethyl group.

-

A ketone group (=O) at the propan-2-one moiety.

The canonical SMILES representation, CCC1=C(C=C(C=C1)CC(=O)C)S, and the InChIKey, SJAIWVJOCFYRIR-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one typically involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction proceeds via an SN2 mechanism, where the thiophenol’s sulfur atom acts as a nucleophile, displacing bromide from 2-bromoacetone:

Key optimization parameters include:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the thiol group.

Post-Synthetic Modifications

The compound’s functional groups enable diverse transformations:

-

Oxidation: The mercapto group can be oxidized to sulfonic acid (-SO₃H) using hydrogen peroxide (H₂O₂).

-

Reduction: The ketone group is reducible to a secondary alcohol (-CH(OH)-) via catalysts like palladium on carbon (Pd/C).

-

Substitution Reactions: The ethyl group’s ortho position to the mercapto group allows electrophilic aromatic substitution (e.g., nitration, halogenation) .

Applications in Synthetic Chemistry

Building Block for Complex Molecules

The compound’s multifunctional structure makes it valuable for constructing pharmacophores and agrochemicals. For example:

-

Schiff Base Formation: Reacting the ketone with amines yields imines, which are intermediates in heterocyclic synthesis.

-

Thiol-Ene Reactions: The mercapto group participates in click chemistry to form sulfur-containing polymers .

Comparative Analysis with Structural Analogs

Table 1 contrasts 1-(4-Ethyl-3-mercaptophenyl)propan-2-one with related compounds:

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| 1-(4-Ethyl-3-mercaptophenyl)propan-2-one | C₁₁H₁₄OS | -SH, -CO-, -C₂H₅ | Drug discovery, catalysis |

| 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one | C₁₀H₉ClFOS | -Cl, -F, -SH, -CO- | Antimicrobial agents |

| 1,3-Bis(4-methylphenyl)propan-2-one | C₁₇H₁₈O | -CO-, -C₆H₄CH₃ | Polymer precursors |

Industrial and Environmental Considerations

Scalability and Cost-Effectiveness

Current synthesis methods yield 60–75% purity, necessitating chromatographic purification. Scalability challenges include the high cost of 2-bromoacetone and the need for inert atmospheres to prevent thiol oxidation.

Environmental Impact

The compound’s persistence in aquatic systems is unknown, but its sulfur content raises concerns about potential toxicity to microorganisms. Green chemistry approaches, such as using ionic liquids as solvents, are under investigation to mitigate environmental risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume